D-Erythrulose

Übersicht

Beschreibung

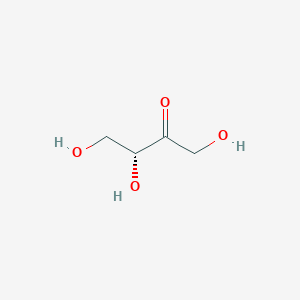

D-Erythrulose (C₄H₈O₄), also known as D-glycero-tetrulose, is a ketotetrose sugar with a four-carbon backbone and a ketone group at the C2 position. It occurs naturally in metabolic pathways and is enzymatically derived from intermediates like D-erythrose 4-phosphate . Industrially, it is synthesized via isomerization of D-erythrose in pyridine or through microbial pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Erythrulose can be synthesized through the aerobic fermentation of erythritol by the bacterium Gluconobacter. This process involves multiple purification steps to obtain the final product .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. The bacterium Gluconobacter is used to oxidize erythritol, producing this compound. This method is preferred due to its efficiency and scalability .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: It can be reduced to form erythritol.

Substitution: this compound can participate in substitution reactions, particularly in the presence of specific reagents.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Reaction Conditions: These reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed:

Oxidation Products: Various carboxylic acids and aldehydes.

Reduction Products: Erythritol.

Wissenschaftliche Forschungsanwendungen

D-Erythrulose has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

Biology: this compound is studied for its role in metabolic pathways and its interactions with biological molecules.

Medicine: It is used in the formulation of self-tanning products and is being researched for its potential therapeutic applications.

Industry: this compound is used in the cosmetic industry for self-tanning products and in the food industry as a flavor enhancer

Wirkmechanismus

D-Erythrulose exerts its effects through the Maillard reaction, where it reacts with amino acids in the skin’s proteins. This reaction produces a color change, resulting in a tanned appearance. The reaction involves the formation of ketoamines and other intermediates, which contribute to the browning effect .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Isomers: Aldotetroses vs. Ketotetroses

D-Erythrulose is a ketotetrose, distinguishing it from aldotetroses like D-erythrose and D-threose, which have aldehyde groups.

Table 1: Structural Comparison of Tetroses

Key Insight: The ketone group in this compound makes it more reactive in non-enzymatic browning reactions (e.g., Maillard reaction) compared to aldotetroses .

Functional Analogs: L-Xylulose and Diacetyl

This compound shares enzymatic pathways with pentoses like L-xylulose and α-dicarbonyl compounds like diacetyl.

Table 2: Enzymatic Substrate Specificity

| Enzyme | Substrate | Product | Reference |

|---|---|---|---|

| This compound Reductase | This compound | D-Threitol + NAD+ | |

| DCXR (Dicarbonyl/Xylulose Reductase) | L-Xylulose | Xylitol + NADP+ | |

| DCXR | Diacetyl | Acetoin + NADPH |

Key Insight :

- This compound reductase from chicken liver (78% sequence identity to DCXR) can reduce both this compound and diacetyl, suggesting overlapping substrate specificities .

- DCXR oxidizes D-threitol to this compound, linking it to tetrose metabolism .

Phosphate Derivatives in Metabolic Pathways

Phosphorylated forms of this compound are critical in central carbon metabolism.

Table 3: Phosphate Derivatives and Metabolic Roles

Key Insight :

- This compound 4-phosphate isomerizes to D-erythrose 4-phosphate, which enters the Calvin cycle or serine biosynthesis .

Comparison with Other Sweeteners

This compound is less sweet than sucrose but offers advantages as a rare sugar.

Table 4: Sweetener Comparison

Key Insight : this compound’s dual role in cosmetics and food drives its market growth (CAGR 5.58% through 2032) .

Biologische Aktivität

D-Erythrulose is a four-carbon ketose sugar that has garnered attention due to its various biological activities, particularly in metabolic processes and potential therapeutic applications. This article explores the biological activity of this compound by reviewing relevant studies, case reports, and research findings.

This compound is an isomer of D-erythrose and is classified as a ketotetrose. It plays a significant role in metabolic pathways, particularly in the conversion to other sugars. Research indicates that this compound can be metabolized into D-erythrose-4-phosphate through specific enzymatic reactions involving isomerases, which are crucial for cellular metabolism and energy production .

Biological Activity

1. Antitumor Effects

Recent studies have highlighted the antitumor potential of this compound. A notable investigation demonstrated that D-erythrose (closely related to this compound) significantly reduced tumor weight in an abdominal metastatic model of colon cancer. The study reported a 69.1% reduction in tumor weight, increased apoptosis in tumor cells, and no observed toxic effects on normal tissues . This suggests that this compound may share similar properties, warranting further exploration into its anticancer capabilities.

2. Metabolic Impacts

This compound has been implicated in metabolic pathways that influence energy balance and fat metabolism. It participates in the pentose phosphate pathway, which is essential for nucleotide synthesis and cellular respiration. The conversion of erythritol to D-erythrose-4-phosphate via specific isomerases underscores its role in metabolic processes that could affect obesity and metabolic syndrome .

Case Studies

Case Study 1: Obesity and Metabolic Syndrome

In a hypothetical case study examining the effects of processed sugars on obesity and metabolic syndrome, it was suggested that low-calorie sweeteners like this compound could play a role in modulating metabolic responses. The study posited that incorporating such compounds might help manage weight by influencing insulin sensitivity and energy expenditure .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Q & A

Basic Research Questions

Q. What standard analytical techniques are recommended for characterizing D-Erythrulose purity and structural integrity in synthetic chemistry research?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, high-performance liquid chromatography (HPLC) with a refractive index detector to assess purity, and mass spectrometry (MS) for molecular weight validation. Calibrate instruments using certified reference standards and validate results through triplicate measurements to ensure reproducibility .

Q. How can researchers optimize enzymatic synthesis of this compound to improve yield and scalability?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables such as enzyme concentration, pH, temperature, and substrate ratios. Use response surface methodology (RSM) to identify optimal conditions. Validate findings with kinetic studies (e.g., Michaelis-Menten parameters) and compare with immobilized enzyme systems for scalability .

Q. What in vitro assays are suitable for preliminary screening of this compound’s antioxidant properties?

- Methodological Answer : Utilize assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, ferric reducing antioxidant power (FRAP), and oxygen radical absorbance capacity (ORAC). Include positive controls (e.g., ascorbic acid) and normalize results to molar concentrations. Replicate experiments across three independent trials to address variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different cellular models?

- Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., cell line specificity, incubation time). Perform cross-validation experiments using standardized protocols across multiple cell lines. Use multivariate regression to isolate factors influencing activity, such as cellular uptake efficiency or metabolic pathway interactions .

Q. What strategies are effective for elucidating this compound’s mechanistic role in glycation pathways?

- Methodological Answer : Combine isotope-labeled tracer studies (e.g., ¹³C-D-Erythrulose) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track metabolic intermediates. Pair this with siRNA-mediated gene silencing of key enzymes (e.g., aldose reductase) to establish causality. Validate findings using in vivo models with knockout mice .

Q. How can advanced computational models predict this compound’s interactions with non-enzymatic proteins?

- Methodological Answer : Apply molecular docking simulations (e.g., AutoDock Vina) to screen potential binding sites, followed by molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity quantification .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values. Apply bootstrapping to assess confidence intervals and Bayesian hierarchical models to account for inter-experiment variability. Include sensitivity analyses to test assumptions about error distributions .

Q. Data and Ethical Considerations

Q. How should researchers address ethical considerations when designing human trials involving this compound?

- Methodological Answer : Follow guidelines for informed consent, emphasizing potential risks (e.g., skin irritation in topical applications). Include exclusion criteria for vulnerable populations (e.g., pregnant individuals). Submit protocols to institutional review boards (IRBs) and pre-register trials on platforms like ClinicalTrials.gov to ensure transparency .

Q. What frameworks support the integration of contradictory data from this compound studies into a cohesive hypothesis?

- Methodological Answer : Adopt the P-E/I-C-O (Population, Exposure/Intervention, Comparison, Outcome) framework to standardize variables. Use systematic review tools (e.g., PRISMA) to categorize discrepancies and apply causal inference models to distinguish between confounding and true effects .

Q. Experimental Design

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

- Methodological Answer : Implement standardized protocols for sample preparation, storage conditions (e.g., -80°C under nitrogen), and instrumentation calibration. Share raw data and analysis scripts via repositories like Zenodo. Participate in inter-laboratory round-robin trials to validate key findings .

Eigenschaften

IUPAC Name |

(3R)-1,3,4-trihydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPHVQVXLPRNCX-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420085 | |

| Record name | D-Erythrulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-55-9 | |

| Record name | D-Erythrulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythrulose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Erythrulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHRULOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09058VOU0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.